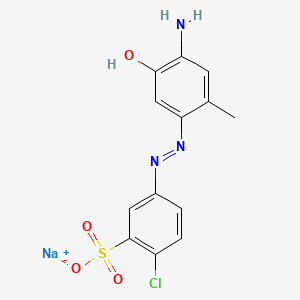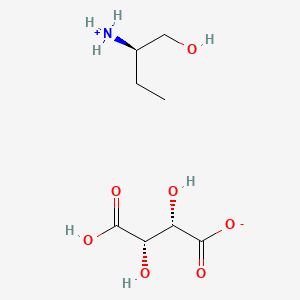
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is a chiral compound that plays a significant role in various chemical and biological processes. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and chiral resolution.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate typically involves the reaction of (S)-1-(Hydroxymethyl)propylamine with (R-(R*,R*))-tartaric acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a specific pH and temperature to ensure the formation of the desired chiral product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors provide better control over reaction parameters, leading to higher yields and purity of the product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral resolving agent and in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is crucial in asymmetric synthesis and chiral resolution processes.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- (S)-1-(Hydroxymethyl)propylammonium hydrogen (S-(S*,S*))-tartrate
- ®-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate
Uniqueness
(S)-1-(Hydroxymethyl)propylammonium hydrogen (R-(R*,R*))-tartrate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable tool in chiral synthesis and resolution, setting it apart from other similar compounds .
Propiedades
Número CAS |
26293-35-6 |
|---|---|
Fórmula molecular |
C8H17NO7 |
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
[(2R)-1-hydroxybutan-2-yl]azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H11NO.C4H6O6/c1-2-4(5)3-6;5-1(3(7)8)2(6)4(9)10/h4,6H,2-3,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t4-;1-,2-/m10/s1 |
Clave InChI |
ZMEGDKGDGOQGDK-JZGORXRRSA-N |
SMILES isomérico |
CC[C@H](CO)[NH3+].[C@H]([C@@H](C(=O)[O-])O)(C(=O)O)O |
SMILES canónico |
CCC(CO)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


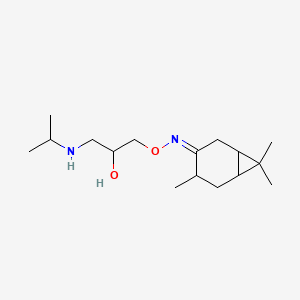
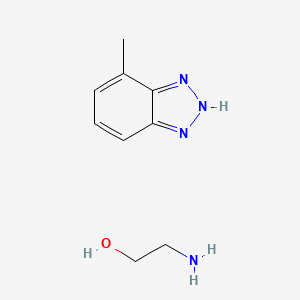

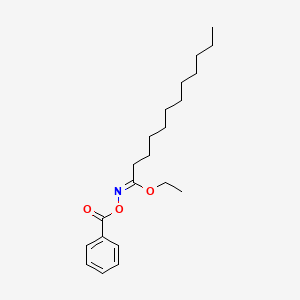


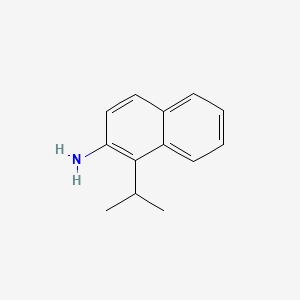
![2-[[(1,2-Benzisothiazol-3-yloxy)methyl]methylamino]ethanol](/img/structure/B12686968.png)
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)
